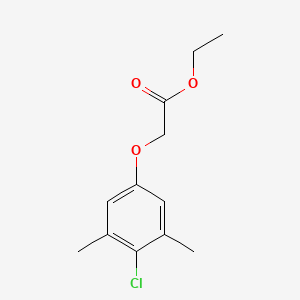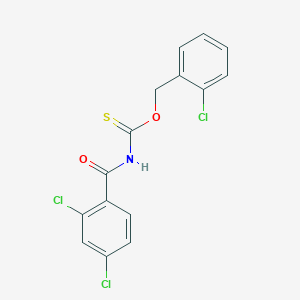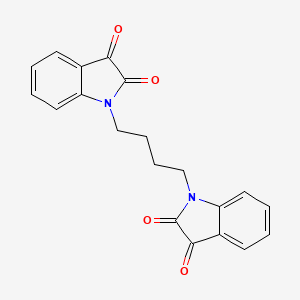![molecular formula C15H13N7O3 B15043664 5,7-dimethyl-N'-[(E)-(3-nitrophenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B15043664.png)
5,7-dimethyl-N'-[(E)-(3-nitrophenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-DIMETHYL-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIMETHYL-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often include boiling chloroform as the solvent . This method allows for the formation of the triazolopyrimidine core through a series of condensation and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,7-DIMETHYL-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazolopyrimidine ring, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5,7-DIMETHYL-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used in studies exploring the mechanisms of action of triazolopyrimidine derivatives and their interactions with biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 5,7-DIMETHYL-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets in biological systems. The triazolopyrimidine core can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares the triazolopyrimidine core but lacks the nitrophenyl and carbohydrazide substituents.
5-Arylazothiazoles: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.
Uniqueness
The uniqueness of 5,7-DIMETHYL-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE lies in its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the nitrophenyl and carbohydrazide groups enhances its potential as a therapeutic agent and provides opportunities for further functionalization in synthetic chemistry.
Properties
Molecular Formula |
C15H13N7O3 |
|---|---|
Molecular Weight |
339.31 g/mol |
IUPAC Name |
5,7-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H13N7O3/c1-9-6-10(2)21-15(17-9)18-13(20-21)14(23)19-16-8-11-4-3-5-12(7-11)22(24)25/h3-8H,1-2H3,(H,19,23)/b16-8+ |
InChI Key |
DDSMQTLCFGFUSJ-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[2-(2-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043591.png)

![2-chloro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15043620.png)
![4-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)butanamide](/img/structure/B15043628.png)

![5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15043638.png)
![6-Methyl-2-[2-(4-methylphenyl)-2-oxoethyl]-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B15043645.png)
![(2E,5E)-2-[(2-chlorophenyl)imino]-5-(3,5-dibromo-2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B15043649.png)

![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3,5-dimethyladamantane-1-carbohydrazide](/img/structure/B15043671.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B15043677.png)

![5-[4-(nonyloxy)phenyl]-3-{(E)-2-[4-(nonyloxy)phenyl]ethenyl}-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B15043681.png)
![5-Pentyl-2-[4-(tridecafluorohexyl)phenyl]pyridine](/img/structure/B15043687.png)
